Tetrahydrothiophene-3-sulfonate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrothiophene-3-sulfonate 1,1-dioxide, also known as sulfolane, is an organosulfur compound with the molecular formula C4H8O2S. It is a colorless liquid that is commonly used as a solvent in the chemical industry. The compound is known for its high polarity and ability to dissolve a wide range of substances, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrothiophene-3-sulfonate 1,1-dioxide can be synthesized through the oxidation of tetrahydrothiophene using hydrogen peroxide. This reaction produces tetramethylene sulfoxide, which can then be further oxidized to form the final product . The reaction conditions typically involve low temperatures for the initial oxidation and higher temperatures for the subsequent oxidation.
Industrial Production Methods: The industrial production of this compound often involves the use of sulfur dioxide and butadiene. The process begins with the cheletropic reaction of butadiene with sulfur dioxide to form sulfolene, which is then hydrogenated using catalysts such as Raney nickel to produce sulfolane . Recent advancements have improved the efficiency of this process by incorporating hydrogen peroxide and optimizing the pH levels during hydrogenation.
Chemical Reactions Analysis
Types of Reactions: Tetrahydrothiophene-3-sulfonate 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its role as a polar aprotic solvent in these reactions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Catalysts such as Raney nickel are employed in hydrogenation reactions.
Substitution: Various nucleophiles can react with sulfolane under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of tetrahydrothiophene produces tetramethylene sulfoxide, which can be further oxidized to sulfolane .
Scientific Research Applications
Tetrahydrothiophene-3-sulfonate 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a solvent in the synthesis of various organic compounds and polymers.
Biology: Its high polarity makes it suitable for use in biological assays and experiments.
Medicine: It is investigated for its potential use in drug delivery systems due to its solvent properties.
Mechanism of Action
The mechanism of action of tetrahydrothiophene-3-sulfonate 1,1-dioxide primarily involves its role as a solvent. Its high polarity allows it to dissolve a wide range of substances, facilitating various chemical reactions. The compound interacts with molecular targets through dipole-dipole interactions and hydrogen bonding, enhancing the solubility and reactivity of other compounds .
Comparison with Similar Compounds
- Tetramethylene sulfone
- Sulfolene
- Tetrahydrothiophene dioxide
Comparison: Tetrahydrothiophene-3-sulfonate 1,1-dioxide is unique due to its high polarity and ability to act as a polar aprotic solvent. Compared to similar compounds like tetramethylene sulfone and sulfolene, it offers superior solubility and stability in various chemical reactions .
Properties
Molecular Formula |
C4H7O5S2- |
---|---|
Molecular Weight |
199.2 g/mol |
IUPAC Name |
1,1-dioxothiolane-3-sulfonate |
InChI |
InChI=1S/C4H8O5S2/c5-10(6)2-1-4(3-10)11(7,8)9/h4H,1-3H2,(H,7,8,9)/p-1 |
InChI Key |
QJJODUDDARIVCQ-UHFFFAOYSA-M |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.